![molecular formula C15H13NO4 B1339248 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one CAS No. 32437-48-2](/img/structure/B1339248.png)

1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one

Vue d'ensemble

Description

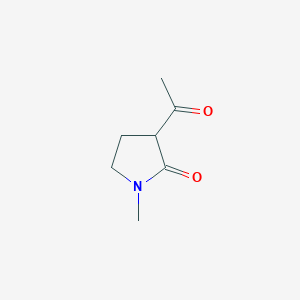

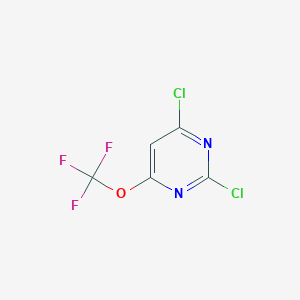

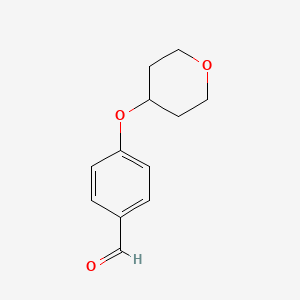

The compound 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one is a complex organic molecule that features a nitrophenyl group attached through a methoxy linkage to a phenyl ethanone structure. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the characteristics of the molecule .

Synthesis Analysis

The synthesis of related compounds involves the use of various reagents and conditions to introduce specific functional groups to the core structure. For instance, the synthesis of (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime involves the reaction of a triazole derivative with hydroxylamine hydrochloride in dry ethanol, yielding a product with an oxime functional group . This suggests that the synthesis of 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one could similarly involve the use of a nitration reaction to introduce the nitro group, followed by a methoxylation step to attach the methoxyphenyl moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one can be elucidated using techniques such as X-ray diffraction and nuclear magnetic resonance spectroscopy. For example, the charge density analysis of 1-(2-hydroxy-5-nitrophenyl)ethanone using X-ray and neutron diffraction data reveals details about intra- and intermolecular bonding features, including the extent of pi-delocalization . This indicates that the molecular structure of the compound may also exhibit significant delocalization, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with nitrophenyl groups can be quite diverse. The paper on the hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane to its corresponding amine derivative demonstrates the reactivity of the nitro group under catalytic conditions . This implies that 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one could undergo similar reduction reactions, potentially yielding a variety of amine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one can be inferred from studies on similar molecules. The presence of a nitro group and a methoxy linkage suggests that the compound would exhibit polar characteristics, influencing its solubility and interaction with solvents. The study of mass transfer resistances in the hydrogenation of a related compound indicates that temperature and pressure can significantly affect the reaction rates, which could also be relevant for the compound .

Applications De Recherche Scientifique

Molecular and Supramolecular Architecture

A study discussed the influence of molecular functionalities present in a group of compounds, including one with a 4-nitrophenyl moiety, on their molecular structures, intermolecular contacts, and supramolecular arrangements. Ab initio calculations helped in understanding the electrostatic charge distributions and electron density, providing insights into donor-acceptor interactions and the impact of substituents like the nitro group on self-assembly processes (Silva et al., 2015).

Photophysical Properties for Sensor Applications

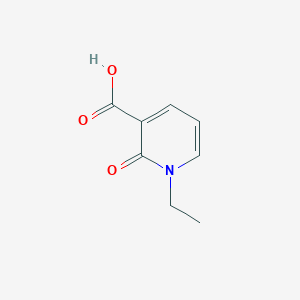

Research on nitro-group-containing π-conjugated naphthalene derivatives with weak donor–strong acceptor systems revealed unique solvent-dependent fluorescence. This characteristic, particularly in compounds with 4-nitrophenyl groups, suggests potential for environmental fluorescence sensor applications. The study highlights how solvent polarity influences the fluorescence of these compounds, with significant implications for detecting environmental changes (Hachiya et al., 2013).

Reactivity and Conformational Analysis

A computational assessment on a synthesized arylpiperazine-based compound, related to "1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one," explored its biochemical properties, vibrational assignments, and potential docking mechanism as an agonist in the human GABA receptor. This study underscores the importance of understanding the molecular structure and reactivity properties for developing pharmacologically active compounds (Onawole et al., 2017).

Chemical Transformations and Stability

Investigations into the electrochemical reduction of nitrophenyl derivatives in protic media provide insights into the reactivity and stability of such compounds. The study compared the reduction potentials of nitro compounds to their nitroso counterparts, highlighting the impact of substituents on the reduction process. This research aids in understanding the chemical behavior of nitrophenyl compounds under various conditions (Núñez-Vergara et al., 2005).

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, along with DFT calculations, were employed to evaluate the molecular properties of a compound structurally related to "1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one." Such studies are crucial for determining the molecular geometry, electronic structure, and reactivity descriptors, offering a comprehensive understanding of these compounds' chemical behavior (Rahmani et al., 2019).

Propriétés

IUPAC Name |

1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVMNHBAJBTQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569892 | |

| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

CAS RN |

32437-48-2 | |

| Record name | 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)